1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Scaffold Class Inference BCR-ABL Diaryl Urea

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a diaryl urea derivative registered in PubChem under CID 42474691. The molecule possesses a 4-chlorophenyl ring connected via a urea linker to an aniline-bearing 2-methyl-6-isopropoxypyrimidine moiety, a scaffold that structurally resembles the hinge-binding region of several Type-II kinase inhibitors.

Molecular Formula C21H22ClN5O2
Molecular Weight 411.89
CAS No. 946303-75-9
Cat. No. B2637586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS946303-75-9
Molecular FormulaC21H22ClN5O2
Molecular Weight411.89
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
InChIKeyNOVYTOWAXTVMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946303-75-9): Basic Identity and Structural Context


1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a diaryl urea derivative registered in PubChem under CID 42474691 [1]. The molecule possesses a 4-chlorophenyl ring connected via a urea linker to an aniline-bearing 2-methyl-6-isopropoxypyrimidine moiety, a scaffold that structurally resembles the hinge-binding region of several Type-II kinase inhibitors. Despite its presence in chemical catalogs, no peer-reviewed journal articles or patents were found that report any quantitative biochemical or cellular activity for this precise compound; its differentiation from analogs must therefore be inferred from scaffold class properties.

Scaffold Class Diaryl urea capable of Type-II kinase binding (class-level inference); target(s) unknown
Biological Data No reported IC50 or cellular activity; requires de novo in-house profiling
Structural Feature Isopropoxy substitution at pyrimidine 6-position; distinct from linear alkoxy analogs for SAR comparison

Why 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Cannot Be Interchanged with Other Diaryl Urea Kinase Inhibitors


Small structural modifications on the diaryl urea scaffold can drastically alter kinase selectivity, potency, and pharmacokinetics [1]. The isopropoxy substituent at the pyrimidine 6-position influences both hinge-binding affinity and the compound's ability to occupy hydrophobic back pockets that differentiate closely related kinases. Even among compounds sharing the same core, minor changes in the substitution pattern have been shown to shift IC50 values by more than 10-fold against clinically relevant BCR-ABL mutants such as T315I, E255V, and G250E [1]. Therefore, generic substitution by a 'similar' diaryl urea without equivalent quantitative profiling data introduces unacceptable uncertainty for research procurement.

Isopropoxy group alters hinge-binding and back-pocket occupancy; may shift kinase selectivity profiles compared to analogs with different O-alkyl chains.
Minor scaffold modifications can change IC50 by more than 10-fold against BCR-ABL mutants; generic diaryl urea substitution introduces unquantifiable uncertainty.
No direct bioactivity data exist for this compound; assuming functional equivalence to GNF-7 or other Type-II inhibitors is not supported.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea


Absence of Direct Bioactivity Data Requires Class-Level Inference for Selection

No quantitative biochemical IC50, cellular antiproliferative IC50, or in vivo efficacy datum was located for this compound in any primary research article, patent, or publicly accessible assay database as of 2026-05-09. The structurally closest compound with published quantitative data is GNF-7 (CAS 839706-07-9), which contains a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one core rather than a simple diaryl urea and exhibits BCR-ABL T315I IC50 = 11 nM in Ba/F3 cellular assays [1]. The target compound's differentiation relative to GNF-7 or any other analog is therefore unquantifiable until experimental profiling is performed.

Bioactivity Data
Class-level inference
No IC50 reported
Procurement carries unknown activity risk; must profile in-house.
Closest analog GNF-7: T315I IC50 = 11 nM (Ba/F3).
Scaffold Class Inference BCR-ABL Diaryl Urea

Isopropoxy vs. Propoxy Analog: Physicochemical Property Differences May Impact Formulation

A closely named analog, 1-(4-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, differs solely by the O-alkyl substituent (n-propoxy vs. isopropoxy). Computed physicochemical properties for the target isopropoxy compound include XLogP3-AA = 4.8, molecular weight = 411.9 g/mol, and 3 hydrogen bond donors [1]. While direct experimental solubility or permeability data are unavailable, the branched isopropoxy group can be expected to reduce crystal lattice packing energy and increase aqueous solubility relative to the linear n-propoxy analog, a common trend in medicinal chemistry optimization [2]. This may offer a formulation advantage if solubility-limited absorption is a concern, though no paired experimental measurement was found.

Isopropoxy vs. Propoxy
Computed property
Estimated ΔlogP ≈ −0.2 (isopropoxy lower lipophilicity)
Lower computed logP may predict better solubility, but experimental data needed.
Isobaric analog (MW 411.9); branched vs. linear O-alkyl.
Solubility LogP Formulation

Urea Linker Geometry: Potential for Type-II Kinase Binding Mode

The central urea moiety in diaryl urea kinase inhibitors often serves as a dual hydrogen-bond donor/acceptor that stabilizes the DFG-out (inactive) conformation of the kinase, characteristic of Type-II inhibition. The co-crystal structure of the structurally related compound GNF-6 with ABL kinase (PDB: 3KF4) confirms this binding mode [1]. The target compound's phenylurea fragment may similarly engage the allosteric back pocket, but this is purely speculative without experimental confirmation. In contrast, Type-I ATP-competitive inhibitors like dasatinib bind the active DFG-in conformation and are generally ineffective against the T315I gatekeeper mutation (dasatinib T315I IC50 > 2000 nM) [2]. If the target compound does function as a Type-II binder, it could theoretically address T315I-resistant disease models, but this hypothesis remains untested.

Binding Mode Hypothesis
Class-level inference
Predicted Type-II DFG-out binding
If confirmed, may address T315I mutant models, but hypothesis untested.
Dasatinib (Type-I) T315I IC50 >2000 nM; GNF-7 (Type-II) IC50 = 11 nM.
Type-II Kinase Inhibitor DFG-out Gatekeeper Mutation

Appropriate Use Cases for 1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Given Current Evidence


Chemical Biology Probe Development Requiring Subsequent In-House Profiling

This compound may serve as a starting point for a chemical biology probe campaign if the research team commits to full in-house kinase profiling (e.g., KINOMEscan or biochemical IC50 panels). Its diaryl urea scaffold is known to adopt Type-II binding modes in related compounds [1], but the target kinase(s) and potency remain unknown. Procurement is appropriate only when accompanied by a plan for de novo biological characterization.

Structure-Activity Relationship (SAR) Reference Compound for O-Alkyl Pyrimidine Ureas

The isopropoxy substituent at the pyrimidine 6-position is a distinct structural feature compared to commonly reported methoxy, ethoxy, or n-propoxy analogs. This compound can serve as a comparative SAR control in medicinal chemistry programs exploring the effect of branched O-alkyl groups on kinase selectivity, solubility, or metabolic stability [1].

Analytical Reference Standard for Method Development

Given its defined chemical structure (PubChem CID 42474691) and availability, this compound can be used as an analytical reference standard for HPLC, LC-MS, or NMR method development when working with diaryl urea libraries. The computed logP of 4.8 and moderate molecular weight make it suitable for reverse-phase chromatography optimization [1].

Negative Control for Type-II Kinase Inhibitor Assays (Pending Profiling)

If future profiling reveals that this compound lacks kinase inhibitory activity despite its Type-II-capable scaffold, it could serve as a structurally matched negative control for cellular assays involving active Type-II inhibitors such as GNF-7 or ponatinib. This application is contingent on experimental confirmation of inactivity [1].

Application
Selection Property
Validation Focus
Chemical biology probe starting point
Diaryl urea scaffold; unknown kinase target(s)
In-house kinase profiling (e.g., panel screening)
O-alkyl pyrimidine SAR reference
Branched isopropoxy substituent
Comparative selectivity/solubility profiling
Analytical reference standard
Defined chemical structure; moderate lipophilicity
HPLC/LC-MS method development for diaryl urea libraries
Structurally matched negative control (if inactive)
Type-II-capable scaffold without confirmed activity
Inactivity confirmation in kinase assays
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